beta-Calacorene

Description

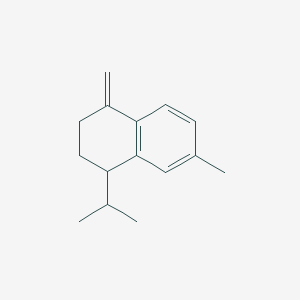

Structure

2D Structure

3D Structure

Properties

CAS No. |

50277-34-4 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

7-methyl-4-methylidene-1-propan-2-yl-2,3-dihydro-1H-naphthalene |

InChI |

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,13H,4,6,8H2,1-3H3 |

InChI Key |

KFYISTOZYAKAPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C)CCC2C(C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Beta Calacorene

Botanical and Biological Sources of Beta-Calacorene

The presence of this compound has been identified in a diverse range of plant species across different families and geographical locations. Its occurrence is often characterized as a minor or trace component of the plant's essential oil, the complex mixture of volatile compounds that contributes to a plant's characteristic aroma and plays a role in its defense mechanisms and pollinator attraction.

Occurrence in Plant Genera and Species

Scientific investigations utilizing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying and quantifying this compound in various plant tissues. The following subsections detail the specific findings related to its presence in select species.

Cryptomeria japonica (Japanese Cedar): this compound has been identified as a constituent of the essential oil derived from the Japanese Cedar, Cryptomeria japonica. While often not a major component, its presence has been confirmed in studies analyzing different parts of the tree. For instance, research on C. japonica grown in the Azores revealed the presence of this compound in the essential oils obtained from sawdust and resin-rich bark. nih.gov In this analysis, this compound constituted 0.09% of the sawdust essential oil and 0.20% of the essential oil from the resin-rich bark. nih.gov Another study also lists calacorene as a compound previously identified in this species, supporting its status as a known constituent.

Interactive Data Table: this compound in Cryptomeria japonica Essential Oils

| Plant Material | Percentage of this compound (%) |

|---|---|

| Sawdust | 0.09 |

Mastigophora diclados: This species of liverwort is another confirmed botanical source of this compound. A 1985 study focusing on the sesquiterpene constituents of Mastigophora diclados reported that the plant synthesizes both α- and β-calacorene. nih.gov While many modern studies on this liverwort focus on other novel sesquiterpenoids like mastigophorenes, this earlier research specifically identifies this compound as a natural product of this organism. The compound is part of the complex mixture of aromatic-type sesquiterpenes found in this primitive plant. nih.gov

Despite extensive analysis of the volatile organic compounds in the tea plant, Camellia sinensis, there is no substantive evidence to suggest that this compound is a naturally occurring constituent. Numerous studies employing gas chromatography-mass spectrometry (GC-MS) to profile the rich and complex aroma of tea, which includes a wide variety of monoterpenes and sesquiterpenes, have not reported the presence of this compound.

Research has identified a multitude of other sesquiterpenes such as humulene, β-bourbonene, α-farnesene, and δ-cadinene. One study on the processing of large-leaf yellow tea did identify a related isomer, α-calacorene, which appeared only in the final, high-heat "full fire" processing stage. nih.gov This suggests that calacorene isomers are not typically present in fresh tea leaves but may be formed under specific, high-temperature processing conditions. The consistent absence of this compound from comprehensive volatile profiles in the scientific literature indicates it is not a known natural component of Camellia sinensis.

This compound has been identified in the essential oils of several species within the Baccharis genus, a large group of flowering plants in the aster family, Asteraceae.

In a study on the chemical composition of the essential oil from Baccharis dracunculifolia, a plant native to Brazil, β-calacorene was detected as a minor component, constituting 0.2% of the oil. This particular oil was predominantly composed of (E)-nerolidol, spathulenol, and limonene.

Another species, Baccharis uncinella, also contains β-calacorene. Analysis of its essential oil revealed β-calacorene at a concentration of 0.3%. The major constituents in this oil were bicyclogermacrene and spathulenol. Similarly, the essential oil of Baccharis articulata was found to contain β-calacorene, although it was not one of the principal components.

Interactive Data Table: this compound in Baccharis Species Essential Oils

| Species | Percentage of this compound (%) |

|---|---|

| Baccharis dracunculifolia | 0.2 |

This compound has been identified as a volatile component of the Date Palm, Phoenix dactylifera. Specifically, it was detected in the aroma profile of the fruit from the "Bou-saada" date cultivar grown in Algeria.

In a comprehensive analysis of the volatile compounds of this cultivar using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), β-calacorene was present, albeit in small relative amounts. It was part of a complex mixture of 85 identified compounds, which included a variety of esters, alcohols, aldehydes, and other terpenes that collectively form the characteristic aroma of the date fruit.

The resin of Croton lechleri, a tree native to the Amazon rainforest and commonly known as Sangre de Drago or Dragon's Blood, is a documented source of this compound. Analysis of the essential oil obtained from this resin has consistently identified β-calacorene as one of its constituents.

In one study, the essential oil of C. lechleri resin was found to contain 0.5% β-calacorene. The oil was characterized by a high number of components, with the most abundant being α-calacorene, α-copaene, and β-caryophyllene. Another analysis of a different sample of Dragon's Blood essential oil also identified β-calacorene, alongside other sesquiterpenes like α-copaene, β-elemene, and α-muurolene. These findings confirm that β-calacorene is a characteristic, though minor, component of the aromatic profile of Croton lechleri resin.

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-Nerolidol |

| α-Calacorene |

| α-Copaene |

| α-Farnesene |

| α-Muurolene |

| α-Pinene |

| β-Bourbonene |

| β-Caryophyllene |

| β-Elemene |

| Bicyclogermacrene |

| δ-Cadinene |

| Humulene |

| Limonene |

Cyperus articulatus

This compound has been identified as a constituent of the essential oil derived from the rhizomes of Cyperus articulatus. While not one of the most abundant compounds, its presence contributes to the complex chemical profile of the oil. In one study, this compound was listed among the metabolites present in lesser concentrations in the essential oil, alongside other terpenoids like α-calacorene, khusinol, and mustakone niscpr.res.in. Another investigation focusing on the biomolecular interactions of the essential oil's metabolites also selected this compound as one of the components for molecular docking studies against Staphylococcus aureus, confirming its presence in the rhizome's volatile fraction tandfonline.comnih.gov.

Acanthospermum hispidium

Studies on the chemical composition of the essential oil from the aerial parts of Acanthospermum hispidium have revealed a profile rich in sesquiterpenes. However, this compound has not been identified as a constituent in these analyses. The essential oils are largely dominated by hydrocarbon sesquiterpenes, with the major identified compounds being (E)-β-caryophyllene, α-bisabolol, bicyclogermacrene, and germacrene D jddtonline.infojddtonline.info. The co-presence of these other pharmacologically active compounds is suggested to justify the plant's use in traditional medicine jddtonline.infojddtonline.info.

Vitis vinifera (Grape Berries)

This compound has been detected in the volatile profile of grape berries (Vitis vinifera). Specifically, it was identified as a bicyclic sesquiterpene released from the exocarp (skin) of the Lemberger grape variety at full ripeness nih.gov. The volatile profile of these grapes was dominated by sesquiterpenes, including germacrene D, γ-cadinene, and this compound nih.gov. The biosynthesis of aromatic sesquiterpenes with a cadinane (B1243036) skeleton, the family to which this compound belongs, has been confirmed in grape exocarp through in-vivo labeling experiments nih.gov. The presence and concentration of sesquiterpenoids like calacorenes are related to the grape's ripening process researchgate.net.

Chrysopogon zizanioides (Vetiver)

The essential oil extracted from the roots of Chrysopogon zizanioides, commonly known as vetiver, is renowned for its complex and rich chemical composition, consisting of over 300 molecules, primarily sesquiterpenoids ijpsonline.com. Despite extensive analysis of vetiver oil from various geographical origins, this compound is not reported as a typical constituent. Major components frequently identified include khusimol, vetiselinenol, α-vetivone, β-vetivone, cedr-8-en-13-ol, and β-guaiene, with the specific composition varying based on factors like ecotype and extraction method nih.govekb.egresearchgate.net.

Xanthium spinosum and Pilocarpus riedelianus

This compound has been identified in the essential oil from the roots of Xanthium spinosum. In an analysis of the plant's volatile metabolites, this compound was detected, albeit as a minor component, accounting for 0.2% of the total identified compounds in the essential oil.

In the case of Pilocarpus riedelianus, this compound is one of several known sesquiterpenes isolated from the stem. A study of a dichloromethane extract from the plant's stem yielded hexane fractions containing six sesquiterpenes: α-calacorene, this compound, γ-calacorene, cadalene, sesquichamaenol, and 1-hydroxy-1,3,5-bisabolatrien-10-one. The identification of these compounds was confirmed through NMR and GC/MS analyses nih.govnist.gov.

| Species | Plant Part Studied | Finding | Method of Identification |

|---|---|---|---|

| Xanthium spinosum | Roots | Identified as a minor component (0.2%) of the essential oil. | GC-FID, GC-MS |

| Pilocarpus riedelianus | Stem | Identified as one of six sesquiterpenes in the hexane fraction of a dichloromethane extract. | NMR, GC/MS |

Apis mellifera Propolis

| Sample | This compound Percentage (%) | Retention Index (Literature) | Retention Index (Calculated) |

|---|---|---|---|

| Sample 1 | - | 1564 | 1544 |

| Sample 2 | - | ||

| Sample 3 | 0.6 | ||

| Sample 4 | - | ||

| Sample 5 | - | ||

| Sample 6 | - | ||

| Sample 7 | - |

Presence in Essential Oils and Complex Matrices

This compound is a sesquiterpenoid that appears as a constituent in the essential oils of a diverse range of plant species, though often not as a principal component. Its presence is characteristic of the complex chemical mixtures that plants produce as secondary metabolites. For instance, beyond the species detailed above, it has been identified in the essential oil of Phyla dulcis, where it was found alongside compounds like β-caryophyllene and α-copaene. It is also found in the essential oil of Pilgerodendron uviferum, where it was detected as a minor component (0.1%) alongside major constituents like δ-cadinene.

The occurrence of this compound is not limited to individual plant essential oils; it is also found in complex biological matrices that are derived from multiple plant sources. A prime example is bee propolis, which is a resinous mixture collected by honeybees from various plant buds and exudates niscpr.res.in. The detection of this compound in Brazilian propolis highlights how compounds from specific local flora are incorporated into the final product, reflecting the biodiversity of the region from which the bees forage niscpr.res.injddtonline.info.

Ecological Roles and Interactions of this compound

As a volatile chemical, this compound is released by organisms into the environment, where it can mediate a variety of ecological interactions. Its role is defined by its chemical properties and the context in which it is produced and perceived.

Role as Volatile Organic Compounds (VOCs)

This compound functions as a Volatile Organic Compound (VOC), a class of carbon-containing chemicals that readily evaporate at room temperature. Plant-derived VOCs, including sesquiterpenoids like this compound, are crucial for communication both within a plant and between the plant and its surrounding environment. These compounds are integral to the chemical "language" of plants, allowing them to interact with other organisms such as insects and microbes, as well as neighboring plants. The release of these volatile signals can be influenced by various environmental factors, including temperature and biotic or abiotic stressors.

Interspecies Chemical Ecology

The study of how chemical signals mediate interactions between different species is known as chemical ecology. Volatile compounds like this compound are key players in these interactions, which can include defense against herbivores and pathogens, or attraction of beneficial organisms.

Research into the essential oil of Pilgerodendron uviferum (Ciprés), a tree native to the Patagonian Andes, has provided some insight into the potential ecological role of this compound. The essential oil of this plant, which was found to contain this compound at a concentration of 0.1%, demonstrated insecticidal efficacy against the housefly (Musca domestica) and the cotton leafworm (Spodoptera littoralis). While this compound is only a minor component of this oil, its presence is part of a complex mixture of compounds that collectively contribute to this defensive property. This suggests a potential role for this compound, likely acting in concert with other volatile compounds, in plant defense against insect herbivores.

Influence on Environmental Biogeochemical Cycles

Biogeochemical cycles describe the pathways through which chemical elements move through both the biotic (biosphere) and abiotic (lithosphere, atmosphere, and hydrosphere) components of Earth. Volatile organic compounds released from vegetation, such as sesquiterpenes, can influence atmospheric chemistry and, by extension, these cycles.

Sesquiterpenes are recognized as being highly reactive with atmospheric oxidants, including ozone (O₃) and hydroxyl radicals (OH). These reactions can lead to the formation of secondary organic aerosols (SOA), which are microscopic particles suspended in the atmosphere that can impact air quality and climate by scattering or absorbing solar radiation and by acting as nuclei for cloud condensation. Although present in the atmosphere at lower concentrations than other VOCs like isoprene (B109036) and monoterpenes, the high reactivity of sesquiterpenes means they can have a significant impact on local atmospheric chemistry. The specific reaction rates and atmospheric lifetime of this compound have not been extensively studied, but as a sesquiterpene, it is expected to participate in these atmospheric processes, contributing to the formation of SOA and influencing the oxidative capacity of the atmosphere, particularly in regions with high emissions from vegetation.

Biosynthesis and Metabolic Pathways of Beta Calacorene

General Sesquiterpenoid Biosynthesis Pathways

All terpenoids, including beta-calacorene, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.org In plants, two distinct and spatially separated pathways are responsible for producing these essential building blocks: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. sippe.ac.cnmdpi.com

The MVA pathway is primarily located in the cytosol and is the main source of IPP and DMAPP for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. mdpi.comnih.gov Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which can then be isomerized to DMAPP. nih.govnih.gov

Table 1: Key Steps of the Mevalonic Acid (MVA) Pathway

| Step | Precursor(s) | Key Intermediate/Product | Key Enzyme |

|---|---|---|---|

| 1 | 3x Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA Synthase |

| 2 | HMG-CoA | Mevalonic Acid (MVA) | HMG-CoA Reductase (HMGR) |

| 3 | MVA | Mevalonate-5-diphosphate | Mevalonate (B85504) Kinase / Phosphomevalonate Kinase |

| 4 | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP) | Mevalonate-5-diphosphate Decarboxylase |

Operating within the plastids of plant cells, the MEP pathway is responsible for synthesizing the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids. rsc.orgnih.gov This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.govresearchgate.net A series of enzymatic reactions then converts DXP into MEP and subsequently into a mixture of IPP and DMAPP. nih.gov While the MEP pathway is primarily associated with plastid-derived terpenes, there is evidence of metabolic "crosstalk," allowing for the exchange of isoprenoid intermediates between the plastids and the cytosol. mdpi.com However, the MVA pathway remains the principal route for sesquiterpene biosynthesis. nih.gov

Table 2: Key Steps of the Methylerythritol Phosphate (MEP) Pathway

| Step | Precursor(s) | Key Intermediate/Product | Key Enzyme |

|---|---|---|---|

| 1 | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) | DXP Synthase (DXS) |

| 2 | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) | DXP Reductoisomerase (DXR) |

| 3 | MEP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME Synthase |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcPP Synthase |

| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | HMBPP Synthase |

Farnesyl Pyrophosphate (FPP) as a Precursor

The direct precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid. beilstein-journals.org FPP is synthesized in the cytosol by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govnih.gov This sequential reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). rsc.orgnih.gov First, DMAPP is combined with one IPP molecule to form the C10 intermediate geranyl pyrophosphate (GPP). nih.govnih.gov Subsequently, FPPS catalyzes the addition of a second IPP molecule to GPP, yielding the C15 product, FPP. nih.gov This linear molecule serves as the substrate for a diverse array of terpene synthases that initiate the cyclization cascades leading to the vast structural diversity of sesquiterpenoids. beilstein-journals.orgresearchgate.net

Enzymatic Transformations in this compound Biosynthesis

The formation of the bicyclic structure of this compound from the linear FPP precursor is a multi-step process involving specialized enzymes and reactive intermediates.

The crucial cyclization of FPP is catalyzed by enzymes known as terpene synthases (TPS), or sesquiterpene synthases. enzyme-database.orgresearchgate.net These enzymes facilitate the conversion of the linear FPP into a variety of cyclic and acyclic hydrocarbon skeletons through complex carbocation-driven reaction cascades. cardiff.ac.uk For cadinane-type sesquiterpenes, including this compound, specific cadinene synthases catalyze the initial cyclization of FPP. sippe.ac.cnresearchgate.net These enzymes bind FPP in a catalytic pocket, induce the removal of the diphosphate group to generate a farnesyl carbocation, and guide it through a series of intramolecular cyclizations and rearrangements to produce a specific sesquiterpene scaffold. enzyme-database.org

In the biosynthesis of many cadinane (B1243036) sesquiterpenoids, Germacrene D is considered a key, free intermediate. cardiff.ac.uk Certain terpene synthases, such as (-)-germacrene D synthase, convert FPP into Germacrene D, which is then released from the enzyme. It is well-established that Germacrene D readily undergoes acid-catalyzed or thermally induced rearrangements to form various sesquiterpene skeletons, including those of the cadinane, muurolane, and amorphane groups. mdpi.com The formation of the cadinane skeleton of this compound is proposed to occur via the proton-induced cyclization of the Germacrene D intermediate. mdpi.com This rearrangement is a common phenomenon, and essential oils that contain high concentrations of Germacrene D are often accompanied by a variety of cadinane sesquiterpenoids. mdpi.com This suggests that while the initial formation of the Germacrene D precursor is strictly enzymatic, the subsequent conversion to this compound may occur as a spontaneous or acid-catalyzed rearrangement.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation | Class |

|---|---|---|

| This compound | Sesquiterpenoid | |

| Isopentenyl diphosphate | IPP | Isoprenoid Precursor |

| Dimethylallyl diphosphate | DMAPP | Isoprenoid Precursor |

| Acetyl-CoA | Coenzyme | |

| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA | MVA Pathway Intermediate |

| Mevalonic Acid | MVA | MVA Pathway Intermediate |

| Pyruvate | MEP Pathway Precursor | |

| Glyceraldehyde 3-phosphate | G3P | MEP Pathway Precursor |

| 1-deoxy-D-xylulose-5-phosphate | DXP | MEP Pathway Intermediate |

| 2-C-methyl-D-erythritol 4-phosphate | MEP | MEP Pathway Intermediate |

| Farnesyl pyrophosphate | FPP | Sesquiterpene Precursor |

| Geranyl pyrophosphate | GPP | Monoterpene Precursor |

| Germacrene D | Sesquiterpenoid Intermediate | |

| Muurolane | Sesquiterpenoid |

Aromatization Processes

The defining feature of this compound is its aromatic ring system. The biosynthesis of this aromatic structure is thought to occur through the dehydrogenation of a cadinane-type sesquiterpene precursor, such as δ-cadinene. While the precise enzymatic machinery responsible for the direct conversion of a cadinene intermediate to this compound has not been definitively elucidated, research into the biosynthesis of other aromatic sesquiterpenoids provides significant clues.

One plausible mechanism involves the action of cytochrome P450 (CYP) enzymes. These enzymes are well-known for their role in the oxidation and subsequent modification of terpene skeletons. It is hypothesized that a specific CYP could catalyze the oxidative reactions leading to the formation of the aromatic ring in this compound. For instance, studies on the biosynthesis of gossypol in cotton have identified a (+)-δ-cadinene-8-hydroxylase, a cytochrome P450 monooxygenase (CYP706B1), which hydroxylates δ-cadinene. While this particular enzyme leads to the formation of gossypol precursors and not directly to calacorene, it demonstrates the capability of CYPs to modify the cadinene skeleton, a crucial step that could precede aromatization.

Another potential pathway for aromatization has been observed in the biosynthesis of gossypol in cotton, where a specialized glyoxalase I-like protein has been shown to catalyze the aromatization of cyclic sesquiterpene intermediates. This suggests that enzymes other than CYPs could also be responsible for the final aromatization step in the formation of this compound.

The proposed biosynthetic steps from a cadinene precursor to this compound likely involve a series of oxidation and dehydration reactions to introduce the double bonds necessary for aromaticity. The exact sequence and the specific enzymes involved remain an active area of research.

Genetic Regulation of this compound Biosynthesis

The production of this compound, like other plant secondary metabolites, is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes, from the initial sesquiterpene synthase to the modifying enzymes like cytochrome P450s, is controlled by a complex network of transcription factors.

While specific regulatory genes for this compound biosynthesis have not yet been identified, broader studies on sesquiterpenoid biosynthesis in various plant species have implicated several families of transcription factors. These include:

bHLH (basic Helix-Loop-Helix): These transcription factors have been shown to regulate genes involved in the biosynthesis of various terpenes.

MYB (myeloblastosis): MYB transcription factors are known to be key regulators of secondary metabolism, including the phenylpropanoid and terpenoid pathways.

WRKY: This family of transcription factors is often involved in plant defense responses, which frequently include the production of secondary metabolites like sesquiterpenes.

AP2/ERF (APETALA2/Ethylene Response Factor): These transcription factors are also known to play a role in regulating terpenoid biosynthesis.

It is likely that a combination of these or other transcription factors binds to specific promoter regions of the this compound biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues or environmental stimuli. The identification of a specific "calacorene synthase" gene would be a critical step in unraveling the precise regulatory network that governs the production of this aromatic sesquiterpenoid.

The biosynthesis of sesquiterpenes is often controlled by loci on specific chromosomes. For example, in tomato, the biosynthesis of two different classes of sesquiterpenes is controlled by loci on two different chromosomes, indicating a structured genetic control over their production. A similar genetic architecture is expected to be in place for the biosynthesis of this compound in the plants that produce it.

Isolation, Purification, and Advanced Analytical Characterization of Beta Calacorene

Extraction Methodologies from Natural Sources

The initial step in obtaining beta-calacorene involves its extraction from plant tissues. The choice of method depends on the stability of the compound, the desired yield, and environmental considerations. Essential oils, which are complex mixtures of volatile compounds, are the primary source of this compound. These oils are typically extracted from plant materials such as wood, bark, leaves, or seeds. iscientific.orgscentree.coessentialoil.in

Several plant species are known to contain this compound in their essential oils. The specific yield and composition can vary based on geographical location, harvesting time, and the part of the plant used. mdpi.comresearchgate.net

| Plant Species | Plant Part Used | Extraction Method | Key Sesquiterpenes Identified |

|---|---|---|---|

| Cedrus deodara (Himalayan Cedar) | Wood, Bark | Hydrodistillation | α-himachalene, β-himachalene, β-calacorene |

| Cryptomeria japonica (Japanese Cedar) | Leaves, Sawdust | Hydrodistillation | Elemol, δ-cadinene, α-calacorene, β-calacorene |

| Pilgerodendron uviferum (Ciprés de las Guaitecas) | Leaves, Stems | Steam Distillation | δ-cadinene, α-copaene, α-calacorene, β-calacorene |

| Bixa orellana (Annatto) | Leaves, Seeds | Hydrodistillation | Germacrene D, Bicyclogermacrene, β-calacorene |

Solvent extraction is a common method for isolating non-polar compounds like sesquiterpenes from plant materials. Hexane, a non-polar organic solvent, is particularly effective for this purpose due to its ability to dissolve oils and other lipophilic substances. mdpi.com

The process typically involves macerating dried and powdered plant material in n-hexane for an extended period. scielo.br This allows the solvent to penetrate the plant tissues and dissolve the essential oil components, including this compound. After the extraction period, the mixture is filtered to remove solid plant debris. The resulting solution, containing the dissolved extract, is then concentrated using a rotary evaporator under reduced pressure to remove the hexane. This yields a thick, crude extract rich in non-polar compounds. researchgate.net

For more comprehensive isolation, a serial exhaustive extraction may be employed, where the plant material is successively extracted with a series of solvents of increasing polarity, starting with hexane. up.ac.za This method first removes non-polar constituents (fats, waxes, and terpenes like this compound) before other solvents are used to extract more polar compounds. up.ac.za

Hydrodistillation is the most traditional and widely used method for extracting essential oils from aromatic plants. iscientific.orgresearchgate.net This technique is particularly suitable for volatile and thermally stable compounds like this compound. The process involves co-distillation of the plant material with water.

There are three main variations of this approach:

Water Distillation: The plant material is completely immersed in boiling water.

Water and Steam Distillation: The plant material is placed on a perforated grid above boiling water, allowing both steam and hot water to interact with it.

Direct Steam Distillation: Saturated steam is generated in an external boiler and passed through the plant material. iscientific.org

In all cases, the steam and volatilized essential oil components are passed into a condenser. Upon cooling, the mixture liquefies, and because the essential oil is generally immiscible with water, it can be easily separated in a collection vessel (e.g., a Clevenger-type apparatus). nih.govnih.gov This method is effective for obtaining the essential oil fraction from sources like the wood of Cedrus deodara or the leaves of Cryptomeria japonica, which are known to contain this compound. scentree.conih.gov

In response to the environmental and safety concerns associated with conventional solvents like hexane, several "green" extraction technologies have been developed. These methods aim to reduce solvent consumption, decrease extraction time, and lower energy use. unimib.it While specific studies on this compound are limited, these techniques are widely applied to extract terpenes and other bioactive compounds from botanicals.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. unimib.itnih.gov Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solid materials easily while possessing high solvating power. By manipulating temperature and pressure, the solvent's properties can be fine-tuned to selectively extract specific compounds. SFE is advantageous as it avoids the use of organic solvents and yields a pure extract after the CO₂ is simply returned to its gaseous state. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular contents into the solvent. mdpi.com This method significantly accelerates the extraction process and can increase the yield of essential oils.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and water within the plant material. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of target compounds into the extraction solvent. iscientific.org It is a much faster process compared to conventional hydrodistillation.

Chromatographic Purification Techniques

The essential oils or crude extracts obtained are complex mixtures containing dozens to hundreds of different compounds. amazonaws.com To isolate this compound from other terpenes and constituents, chromatographic purification is necessary.

Column chromatography is a fundamental and highly effective technique for separating individual compounds from a mixture. nih.gov The separation is based on the differential adsorption of the components onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) as a liquid mobile phase (solvent) passes through the column.

For the purification of this compound from an essential oil, the crude oil is first loaded onto the top of a column packed with silica gel. A non-polar solvent, such as n-hexane, is typically used as the initial mobile phase. Since this compound is a non-polar hydrocarbon, it will travel down the column relatively quickly with the non-polar solvent. More polar compounds, such as oxygenated terpenes (alcohols, ketones), will adsorb more strongly to the polar silica gel and move more slowly. youtube.com

By gradually increasing the polarity of the mobile phase (e.g., by adding small amounts of ethyl acetate (B1210297) to the hexane), the adsorbed compounds can be sequentially eluted. researchgate.net Fractions are collected at the column outlet, and techniques like Thin-Layer Chromatography (TLC) are used to analyze the composition of each fraction. Fractions containing pure this compound are then combined.

| Step | Mobile Phase (Solvent System) | Expected Eluted Compounds |

|---|---|---|

| 1 | 100% n-Hexane | Non-polar hydrocarbons (e.g., other sesquiterpenes, this compound) |

| 2 | 2% Ethyl Acetate in n-Hexane | Slightly polar compounds (e.g., terpene esters) |

| 3 | 5% Ethyl Acetate in n-Hexane | Moderately polar compounds (e.g., terpene ketones, aldehydes) |

| 4 | 10-20% Ethyl Acetate in n-Hexane | More polar compounds (e.g., terpene alcohols like elemol) |

Fractional distillation is a powerful technique for separating liquid mixtures whose components have different boiling points. amazonaws.com This method is particularly useful for the initial fractionation of essential oils to separate broad classes of compounds, such as monoterpenes from sesquiterpenes, or hydrocarbons from oxygenated derivatives. nih.gov

The process is conducted in a distillation column that provides a large surface area (through packing or trays) for repeated vaporization and condensation cycles. As the essential oil is heated, the vapor rises through the column. Components with lower boiling points (more volatile) will continue to rise and be collected as distillate at the top, while components with higher boiling points (less volatile) will condense and fall back down. nih.gov

Because terpenes can be sensitive to high temperatures, this process is often performed under vacuum. scielo.br Lowering the pressure reduces the boiling points of the compounds, preventing thermal degradation. This compound, as a sesquiterpene (C15), has a higher boiling point than monoterpenes (C10) and would therefore be concentrated in the fractions collected at higher temperatures or remain in the distillation pot after the more volatile monoterpenes have been removed. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidaion and Quantification

The definitive structural elucidation and quantification of β-calacorene rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecule's atomic connectivity, stereochemistry, and mass, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete and unambiguous assignment of the β-calacorene structure can be achieved.

In the ¹H NMR spectrum of β-calacorene, each unique proton or group of equivalent protons generates a signal at a specific chemical shift (δ), measured in parts per million (ppm). The position of the signal is dictated by the local electronic environment of the proton. Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).

The expected ¹H NMR signals for β-calacorene can be categorized based on their structural motifs:

Aromatic Protons: Protons directly attached to the aromatic ring are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm.

Vinylic Protons: The protons of the exocyclic methylene (B1212753) group (=CH₂) are anticipated to appear in the range of 4.5-5.5 ppm.

Benzylic and Aliphatic Protons: Protons on carbons adjacent to the aromatic ring (benzylic) and within the saturated portion of the bicyclic system will resonate in the upfield region, generally between 1.5 and 3.0 ppm.

Methyl and Isopropyl Protons: The protons of the methyl group on the aromatic ring and the isopropyl group will appear in the most shielded region, typically from 0.8 to 2.3 ppm. The isopropyl group characteristically shows a doublet for the two methyl groups and a multiplet for the single methine proton.

The following table outlines the predicted chemical shifts and multiplicities for the protons in β-calacorene.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | ~7.0 - 7.2 | d, s |

| Vinylic (=CH₂) | ~4.8 - 5.1 | s |

| Benzylic (Ar-CH) | ~3.0 - 3.3 | m |

| Aliphatic (-CH₂-) | ~1.8 - 2.8 | m |

| Aromatic Methyl (Ar-CH₃) | ~2.2 - 2.4 | s |

| Isopropyl Methine (-CH(CH₃)₂) | ~2.0 - 2.5 | m (septet) |

| Isopropyl Methyl (-CH(CH₃)₂) | ~1.0 - 1.3 | d |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts for carbons in β-calacorene are expected in distinct regions:

Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the aromatic ring and the exocyclic double bond resonate in the downfield region, typically from 110 to 150 ppm.

Aliphatic Carbons: The sp³-hybridized carbons of the saturated ring, the isopropyl group, and the methyl group appear in the upfield region, generally between 15 and 50 ppm.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The table below presents the expected chemical shift ranges for the carbon atoms in β-calacorene.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (Ar-C) | 130 - 145 |

| Aromatic Methine (Ar-CH) | 120 - 130 |

| Vinylic Quaternary (=C) | 140 - 150 |

| Vinylic Methylene (=CH₂) | 110 - 120 |

| Aliphatic Methine (-CH-) | 35 - 50 |

| Aliphatic Methylene (-CH₂-) | 20 - 40 |

| Methyl (-CH₃) | 15 - 25 |

Note: Actual values can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum reveal the connectivity of proton networks, allowing for the tracing of the aliphatic ring system and the identification of the isopropyl group's protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This provides an unambiguous link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). HMBC is vital for connecting the different structural fragments. For instance, it can show a correlation from the aromatic methyl protons to the aromatic quaternary carbons, or from the isopropyl methine proton to the benzylic carbon, thus piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. This is the primary NMR method for determining the relative stereochemistry of the molecule, as discussed in the following section. wordpress.com

The relative stereochemistry of β-calacorene, particularly at the chiral centers of the saturated ring, can be determined through detailed NMR analysis. wordpress.com

Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons (³J_HH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.org By measuring these coupling constants from a high-resolution ¹H NMR spectrum, the relative orientation (cis or trans) of substituents on the ring can often be deduced. For instance, a large coupling constant (typically 8-13 Hz) often indicates a trans-diaxial relationship between protons, while a smaller coupling constant (2-5 Hz) can suggest a cis or equatorial-axial relationship. nih.gov

Nuclear Overhauser Effect (NOE): NOESY or 1D NOE difference experiments are the most direct methods for determining stereochemistry. wordpress.com An NOE is observed between two protons if they are spatially proximate (typically within 5 Å). For example, irradiating a proton on the isopropyl group and observing an NOE enhancement on a specific proton on the bicyclic ring would confirm their spatial proximity and help define the orientation of the isopropyl substituent relative to the ring system. wordpress.com This allows for the mapping of through-space relationships to build a 3D model of the molecule's preferred conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For β-calacorene, MS provides the exact molecular weight and offers structural clues through the analysis of its fragmentation patterns. wikipedia.org

Upon ionization, typically by electron impact (EI), a β-calacorene molecule forms a molecular ion (M⁺•), which is a radical cation. The m/z of this ion corresponds to the molecular weight of the compound. Given the molecular formula C₁₅H₂₀, the expected integer mass of the molecular ion is 200 amu, with a high-resolution mass spectrometer capable of measuring the exact mass to several decimal places (calculated: 200.1565). nist.govnih.gov

The energetically unstable molecular ion can then fragment into smaller, more stable charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure. For β-calacorene, an alkyl-substituted aromatic compound, common fragmentation pathways include:

Benzylic Cleavage: The bond beta to the aromatic ring is prone to cleavage, as this results in a stable, resonance-stabilized benzylic or tropylium-like cation. The loss of an isopropyl radical (•CH(CH₃)₂, mass 43) would be a highly favorable pathway.

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group or the aromatic ring is also a common pathway. miamioh.edu

Retro-Diels-Alder Reaction: The cyclohexene (B86901) ring system can undergo a characteristic retro-Diels-Alder fragmentation, leading to the cleavage of the ring into two smaller fragments.

The analysis of these fragments helps to confirm the presence of key structural units, such as the isopropyl group and the bicyclic naphthenic system.

| Ion/Fragment | Proposed Identity | Expected m/z |

| [M]⁺• | Molecular Ion | 200 |

| [M-15]⁺ | Loss of •CH₃ | 185 |

| [M-43]⁺ | Loss of •CH(CH₃)₂ (isopropyl group) | 157 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile compounds like this compound. In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint, which can be compared to spectral libraries for identification.

For this compound (C₁₅H₂₀, molecular weight 200.32 g/mol ), the resulting mass spectrum is characterized by a series of fragment ions that provide structural information. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 200. The fragmentation pattern is influenced by the stability of the carbocations that can be formed. The presence of an aromatic ring and an isopropyl group leads to characteristic cleavages.

Key fragment ions observed in the EI-MS spectrum of this compound provide significant clues to its structure. Data from the NIST Mass Spectrometry Data Center indicates prominent peaks that are crucial for its identification. nih.gov The fragmentation of the isopropyl group is a common pathway for terpenes, leading to a stable secondary carbocation.

Table 1: Prominent EI-MS Fragment Ions of this compound

| m/z (mass-to-charge ratio) | Interpretation | Source |

|---|---|---|

| 200 | Molecular Ion (M⁺) | nih.gov |

| 157 | Loss of an isopropyl group (-C₃H₇) | nih.gov |

| 142 | Further fragmentation, potentially loss of methyl group from m/z 157 | nih.gov |

This interactive table summarizes the key fragment ions observed in the Electron Ionization Mass Spectrum of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While Gas Chromatography (GC) is the more common separation technique for volatile sesquiterpenes, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a viable alternative, particularly for analyzing complex extracts that may contain both volatile and less volatile compounds. thermofisher.com The primary challenge in analyzing non-polar hydrocarbons like this compound with LC-MS is achieving efficient ionization.

Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) for relatively non-polar compounds, as it ionizes the analyte in the gas phase. thermofisher.com For sesquiterpenoids, LC-MS methods have been successfully developed using APCI in positive ion mode. thermofisher.com

The separation is typically achieved using reversed-phase chromatography, for instance, with a C18 column. The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govoup.com Although specific, validated LC-MS methods solely for this compound are not widely documented in the literature, the analysis of sesquiterpenes as a class is well-established. creative-proteomics.comresearchgate.net High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can be coupled with LC systems to provide high mass accuracy, aiding in the confident identification of this compound in complex mixtures. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. cas.cn The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer detects and helps identify each component.

For the detection of this compound, a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically used. pherobase.com The compound elutes at a specific retention time under defined temperature programming conditions. Following separation, the eluent enters the MS detector, which is commonly operated in electron ionization (EI) mode. The resulting mass spectrum, with its unique fragmentation pattern, is used for positive identification by comparing it against reference spectra in databases like the NIST library. nih.gov

Quantification of this compound can be performed using GC-MS in either full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte (e.g., m/z 157, 142, and 200 for this compound), which reduces background noise and lowers the limit of detection. mdpi.com Method validation is crucial for accurate quantification and typically involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum reveals key structural features.

The presence of the aromatic ring gives rise to characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring can also be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range.

Aliphatic C-H stretching vibrations from the isopropyl group and the saturated portion of the hydro-naphthalene ring structure are expected just below 3000 cm⁻¹. The exocyclic methylene group (C=CH₂) would show a C=C stretch around 1650 cm⁻¹ and a C-H out-of-plane bend near 890 cm⁻¹. A vapor phase IR spectrum for this compound is available in the PubChem database, confirming these general features. nih.gov

Table 2: Expected Infrared Absorption Regions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1650 | C=C Stretch | Exocyclic Methylene |

| 1600-1450 | C=C Stretch | Aromatic Ring |

This interactive table outlines the principal IR absorption bands expected for the functional groups present in this compound.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Matrices

For the analysis of this compound within highly complex matrices, such as essential oils or environmental samples, conventional one-dimensional GC-MS may suffer from insufficient resolution, leading to co-elution of compounds. azom.com Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power by employing two columns with different stationary phases connected via a modulator. mdpi.com

In a typical GC×GC setup for sesquiterpene analysis, a non-polar column is used in the first dimension to separate compounds based on boiling point, and a more polar column is used in the second dimension to separate them based on polarity. mosh-moah.de This orthogonal separation mechanism spreads the components across a two-dimensional plane, dramatically increasing peak capacity and resolving components that would otherwise overlap. nih.govunito.it

When coupled with a fast-acquiring mass spectrometer, such as a Time-of-Flight (TOF) MS, GC×GC-MS becomes a powerful tool for both the identification and quantification of trace components in complex mixtures. nih.gov The resulting data is visualized as a 2D chromatogram, or contour plot, where each spot represents a single compound. This technique has been successfully applied to the detailed analysis of sesquiterpene hydrocarbons in complex natural samples like grape berries, demonstrating its suitability for resolving and identifying compounds like this compound. nih.gov

Computational Prediction and Cross-Referencing of Spectral Data

In modern analytical chemistry, computational methods are increasingly used to aid in the identification of unknown compounds. riken.jp For this compound, computational tools can predict various types of spectral data, which can then be cross-referenced with experimental results for more confident identification, especially when an authentic analytical standard is unavailable.

Machine learning and quantum chemistry-based approaches can predict mass fragmentation patterns from a chemical structure. arxiv.orgresearchgate.net These predicted spectra can be compared to the experimental EI-MS data. For instance, if an unknown peak in a GC-MS chromatogram is suspected to be this compound, its experimental mass spectrum can be matched against both library spectra and a computationally predicted spectrum to increase the certainty of the annotation.

Furthermore, other physicochemical properties relevant to analytical characterization can be predicted. For example, collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase and are measured by ion mobility spectrometry (often coupled with LC-MS), can be computationally predicted. Predicted CCS values for various this compound adducts ([M+H]⁺, [M+Na]⁺, etc.) are available and can serve as an additional identification parameter. uni.lu

Application of Retention Indices (e.g., Kovats Retention Index)

The Kovats Retention Index (RI) is a standardized, system-independent value in gas chromatography that helps in the identification of compounds. wikipedia.org It normalizes the retention time of an analyte to the retention times of adjacent n-alkanes, making it more reproducible across different instruments, columns, and analytical conditions than retention time alone. researchgate.net

For this compound, the Kovats RI is a critical parameter for its identification in GC-MS analysis. By calculating the experimental RI of an unknown peak and comparing it to published RI values for this compound on a similar stationary phase, a high degree of confidence in its identity can be achieved. Numerous sources have reported the Kovats RI for this compound on various standard non-polar and semi-standard non-polar columns. These values typically fall within a consistent range, providing a robust tool for its characterization. nih.govpherobase.com

Table 3: Selected Kovats Retention Indices for this compound on Standard Non-Polar Columns

| Retention Index | Stationary Phase Type (Example) | Source |

|---|---|---|

| 1548 | RTX-1 | pherobase.com |

| 1543 | Standard Non-Polar | nih.gov |

| 1555 | Standard Non-Polar | nih.gov |

| 1545 | Standard Non-Polar | nih.gov |

| 1550 | Standard Non-Polar | nih.gov |

| 1526 | Standard Non-Polar | nih.gov |

This interactive table presents a selection of reported Kovats Retention Indices for this compound, demonstrating the consistency of this value on standard non-polar GC columns.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Chemical Synthesis and Derivatization Strategies for Beta Calacorene and Analogs

Total Synthesis Approaches

The total synthesis of beta-calacorene and its analogs hinges on the effective construction of the characteristic bicyclic cadinane (B1243036) framework. This involves strategic carbon-carbon bond formations and control of stereochemistry.

The biosynthesis of cadinane sesquiterpenes serves as a key inspiration for synthetic strategies. In nature, these compounds arise from the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). nih.govwikipedia.orgbrainkart.com This biochemical pathway proceeds through a series of carbocation intermediates, orchestrated by specific enzymes known as sesquiterpene synthases, to form the decalin ring system. nih.govsemanticscholar.orgresearchgate.net

Chemical syntheses often mimic this cyclization strategy. A common approach involves the acid-catalyzed cyclization of acyclic precursors that resemble FPP. For instance, derivatives of farnesol or nerolidol can be induced to cyclize, forming the cadinane skeleton. The choice of acid catalyst and reaction conditions is crucial to control the regioselectivity of the cyclization and to favor the formation of the desired cadinane framework over other possible sesquiterpene structures.

Another powerful strategy for constructing the bicyclic core is through cycloaddition reactions. The Diels-Alder, or [4+2] cycloaddition, reaction is particularly useful for forming the six-membered rings of the decalin system in a controlled manner. nih.gov This approach allows for the convergent assembly of complex structures from simpler diene and dienophile starting materials, often with a high degree of stereocontrol.

A plausible synthetic route to the this compound scaffold could involve the following key steps:

Preparation of a suitable monocyclic intermediate: This could be a substituted cyclohexene (B86901) or cyclohexadiene containing the necessary functional groups for the subsequent annulation reaction.

Annulation to form the second ring: This could be achieved through various methods, such as a Robinson annulation or a Diels-Alder reaction, to construct the fused bicyclic system.

Functional group manipulation: Subsequent steps would involve the introduction and modification of functional groups to install the isopropyl group, the methyl groups, and the exocyclic methylene (B1212753) group characteristic of this compound.

Table 1: Key Strategies for Sesquiterpene Scaffold Construction

| Strategy | Description | Key Precursors | Advantages |

| Biomimetic Cyclization | Mimics the natural enzymatic cyclization of linear precursors. | Farnesyl pyrophosphate (FPP), Farnesol derivatives, Nerolidol derivatives | Follows a nature-inspired pathway, can lead to complex skeletons in a single step. |

| [4+2] Cycloaddition (Diels-Alder) | Forms the six-membered rings of the decalin core through a concerted reaction between a diene and a dienophile. | Substituted dienes and dienophiles | High stereocontrol, convergent synthesis, predictable outcomes. |

| Annulation Reactions | Sequential formation of a new ring onto an existing one. | Monocyclic ketones and α,β-unsaturated ketones (for Robinson annulation) | Well-established methodology, versatile for forming fused ring systems. |

The control of stereochemistry is a critical aspect of the total synthesis of cadinane sesquiterpenes like this compound, which possess multiple stereogenic centers. Stereoselective synthesis aims to produce a specific stereoisomer, which is often crucial for biological activity.

Strategies to achieve stereoselectivity include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as carbohydrates or amino acids, to introduce the desired stereochemistry into the synthetic intermediates.

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity or diastereoselectivity in key bond-forming reactions. For example, asymmetric hydrogenation can be used to set specific stereocenters.

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. By carefully planning the synthetic sequence, the stereochemistry of one center can direct the formation of others.

For the synthesis of a specific enantiomer of this compound, a stereoselective pathway would likely involve an asymmetric Diels-Alder reaction to establish the initial ring fusion stereochemistry or an enantioselective alkylation to set the stereocenter bearing the isopropyl group.

Derivatization of this compound

The chemical derivatization of this compound allows for the synthesis of analogs with potentially modified biological activities. The key reactive sites on the this compound molecule are the exocyclic double bond, the aromatic ring, and the benzylic positions.

The oxidation of this compound can lead to a variety of oxygenated derivatives. nih.govcopernicus.orgcopernicus.org

Oxidation of the Exocyclic Double Bond: The exocyclic methylene group can be targeted by various oxidizing agents.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. Subsequent acid- or base-catalyzed ring-opening of the epoxide can provide diols.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (KMnO₄), would produce a vicinal diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by either a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup would cleave the double bond to yield a ketone or a carboxylic acid, respectively.

Oxidation of the Aromatic Ring and Benzylic Positions: The aromatic ring itself is generally resistant to oxidation, but the benzylic positions (the carbon atoms attached to the aromatic ring) are more susceptible. Strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions could potentially oxidize the alkyl substituents on the aromatic ring to carboxylic acids.

Table 2: Plausible Oxidation Reactions of this compound

| Reagent(s) | Target Site | Product Type |

| m-CPBA | Exocyclic double bond | Epoxide |

| OsO₄, NMO | Exocyclic double bond | Diol |

| 1. O₃; 2. DMS | Exocyclic double bond | Ketone |

| 1. O₃; 2. H₂O₂ | Exocyclic double bond | Carboxylic Acid |

| Hot, conc. KMnO₄ | Aromatic alkyl groups | Carboxylic Acid |

The reduction of this compound can saturate the exocyclic double bond and/or the aromatic ring, leading to the corresponding saturated hydrocarbons.

Catalytic Hydrogenation: This is a common method for the reduction of both alkenes and aromatic rings. youtube.comtcichemicals.com

Selective Reduction of the Double Bond: Using a catalyst such as palladium on carbon (Pd/C) under mild conditions (e.g., atmospheric pressure of H₂ at room temperature) would selectively reduce the exocyclic double bond to a methyl group, leaving the aromatic ring intact.

Reduction of Both Double Bond and Aromatic Ring: More forcing conditions, such as using a platinum (Pt) or rhodium (Rh) catalyst at higher pressures and temperatures, would be required to hydrogenate the aromatic ring, resulting in a fully saturated decalin system. tcichemicals.com Wilkinson's catalyst is another option for the full saturation of double and triple bonds. youtube.com

Table 3: Plausible Reduction Reactions of this compound

| Reagent(s) | Target Site(s) | Product |

| H₂, Pd/C (mild conditions) | Exocyclic double bond | Alkane (aromatic ring intact) |

| H₂, PtO₂ or Rh/C (high pressure/temp) | Exocyclic double bond and Aromatic ring | Fully saturated decalin |

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. The existing alkyl substituents on the ring are activating groups and will direct incoming electrophiles to the ortho and para positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comgoogle.commyttex.netresearchgate.net The position of acylation on the this compound ring would be directed by the existing alkyl groups to the available ortho or para positions. Given the substitution pattern of this compound, the most likely position for substitution would be ortho to the methyl group and para to the point of fusion with the other ring.

Other EAS Reactions: Other standard electrophilic aromatic substitution reactions could also be applied to this compound:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

The regiochemical outcome of these reactions would be governed by the combined directing effects of the alkyl substituents already present on the aromatic ring.

Table 4: Plausible Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Electrophile | Introduced Group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Acyl group (-COR) |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | Nitro group (-NO₂) |

| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | Bromo group (-Br) |

| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) | Sulfonic acid group (-SO₃H) |

Synthesis of this compound-Based Meroterpenoids

The synthesis of meroterpenoids derived from the this compound scaffold is a complex undertaking that involves the strategic coupling of a sesquiterpene fragment with a quinone or hydroquinone unit. While specific total syntheses starting from this compound are not extensively documented in publicly available literature, established strategies for the synthesis of other sesquiterpenoid quinones provide a blueprint for how such molecules could be constructed. nih.govnih.govresearchgate.net These approaches generally focus on the convergent assembly of the two key structural motifs.

A plausible synthetic strategy would involve the preparation of a functionalized this compound derivative that can undergo a coupling reaction with a suitable aromatic partner. Common methods for forging the bond between the terpene and the quinone/hydroquinone core include:

Coupling of Terpene Aldehydes with Lithiated Hydroquinone Ethers: This method is a well-established and efficient route to drimane-type sesquiterpene quinones. nih.gov In a hypothetical synthesis of a this compound-based meroterpenoid, a calacorene derivative bearing an aldehyde group could be coupled with a lithiated, protected hydroquinone. Subsequent manipulation of the resulting intermediate would then yield the target meroterpenoid.

Alkylation Reactions: A site- and stereoselective alkylation of a ketone derivative, such as a Wieland-Miescher ketone analog, with a reactive this compound-containing fragment (e.g., a benzyl bromide derivative) could be employed to join the two components. researchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Stille, Negishi, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds in the synthesis of complex natural products. nih.gov A strategy could involve the synthesis of a calacorene-containing organometallic reagent or halide and its subsequent cross-coupling with a functionalized quinone or hydroquinone derivative. nih.gov

Diels-Alder Cycloaddition: This powerful reaction can be used to construct the cyclic systems present in both the terpene and the quinone moieties. nih.govresearchgate.net A strategy could involve a Diels-Alder reaction between a diene derived from a calacorene precursor and a suitable quinone dienophile.

A divergent synthetic approach could also be envisioned, where a common, late-stage intermediate is synthesized on a larger scale and then elaborated into a variety of different meroterpenoid analogs. mdpi.com This strategy is highly efficient for creating a library of related compounds for structure-activity relationship studies. For instance, a key intermediate containing the coupled calacorene-hydroquinone core could be subjected to various functionalization reactions on the aromatic ring to produce a range of derivatives. mdpi.com

Below is an interactive data table summarizing some of the key synthetic strategies applicable to the synthesis of sesquiterpenoid quinones.

| Synthetic Strategy | Description | Key Reactants | Potential Application to this compound |

| Aldehyde-Hydroquinone Coupling | Coupling of a terpene-derived aldehyde with a lithiated hydroquinone ether. nih.gov | Terpene aldehyde, lithiated hydroquinone ether | Coupling of a calacorene-aldehyde with a protected hydroquinone. |

| Alkylation | Site-selective alkylation of a ketone with a reactive terpene fragment. researchgate.net | Wieland-Miescher ketone derivative, terpene halide | Alkylation of a suitable ketone with a calacorene-based electrophile. |

| Cross-Coupling Reactions | Transition-metal catalyzed coupling of organometallic and halide partners. nih.govnih.gov | Terpene-organometallic/halide, quinone-halide/organometallic | Suzuki or Stille coupling of a calacorene-boronic acid with a quinone-triflate. |

| Diels-Alder Reaction | [4+2] cycloaddition to form six-membered rings. nih.govresearchgate.net | Terpene-diene, quinone-dienophile | Reaction of a calacorene-derived diene with a benzoquinone. |

| Divergent Synthesis | Elaboration of a common late-stage intermediate into multiple analogs. mdpi.com | Pluripotent synthetic intermediate | Functionalization of a core calacorene-meroterpenoid structure. |

Methodological Considerations for Reproducibility in Synthesis

The synthesis of complex, stereochemically rich molecules like this compound-based meroterpenoids is often a multi-step process where minor variations in experimental conditions can lead to significant differences in yield, purity, and even the identity of the final product. Ensuring the reproducibility of such syntheses is a critical challenge in organic chemistry. chemistryworld.comacs.org Several key methodological considerations must be addressed to achieve reliable and repeatable synthetic outcomes.

Control of Starting Materials and Reagents: The purity of starting materials and reagents is fundamental to reproducibility. Impurities can act as catalysts or inhibitors for desired reactions, or they can participate in side reactions, leading to complex product mixtures. For instance, the use of a well-characterized and pure sample of a this compound precursor is essential.

Strict Adherence to Reaction Conditions: Precise control over reaction parameters is crucial. This includes:

Temperature: Small fluctuations in temperature can significantly impact reaction rates and selectivities, particularly in stereoselective reactions.

Concentration: The concentration of reactants can influence reaction kinetics and the formation of side products.

Atmosphere: Many organometallic reactions and reactions involving sensitive intermediates require an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by oxygen or moisture.

Addition Rates: In many reactions, the slow addition of a reagent is necessary to control the reaction rate and prevent the buildup of reactive intermediates that could lead to undesired pathways.

Detailed Characterization of Intermediates: The isolation and thorough characterization of key intermediates at various stages of the synthesis are vital for ensuring that the desired chemical transformations have occurred as expected. This practice helps in identifying any unforeseen issues early in the synthetic sequence, preventing the propagation of errors.

Stereochemical Control: The control of stereochemistry is a major challenge in the synthesis of many natural products, including sesquiterpenes. nih.gov The formation of the correct stereoisomer often depends on subtle energetic differences between diastereomeric transition states. Factors that can influence stereoselectivity include the choice of catalyst, solvent, temperature, and the nature of protecting groups. Ensuring the reproducibility of stereoselective steps requires meticulous attention to these details.

Documentation and Reporting: Comprehensive and transparent reporting of experimental procedures is the bedrock of reproducibility. This includes detailing the source and purity of all reagents, the exact reaction conditions, the workup and purification procedures, and the full characterization data for all new compounds.

The following interactive table outlines key factors that can impact the reproducibility of a complex organic synthesis.

| Factor | Importance | Considerations for this compound Meroterpenoid Synthesis |

| Reagent Purity | High purity is essential to avoid side reactions and ensure consistent reaction rates. | Use of freshly purified solvents and reagents; careful handling of air- and moisture-sensitive compounds. |

| Reaction Temperature | Affects reaction kinetics and selectivity, especially in stereoselective steps. | Precise temperature control using cryostats or oil baths; monitoring of internal reaction temperature. |

| Reaction Atmosphere | Prevents decomposition of sensitive reagents and intermediates. | Use of inert gas (argon or nitrogen) atmospheres for organometallic and other sensitive reactions. |

| Stereocontrol | Crucial for obtaining the desired biologically active isomer. | Careful selection of chiral catalysts or auxiliaries; optimization of reaction conditions to maximize diastereoselectivity. |

| Purification Methods | Affects the purity of the final product and isolated intermediates. | Consistent use of chromatographic techniques; careful monitoring of fractions. |

| Detailed Reporting | Enables other researchers to replicate the synthesis accurately. | Full disclosure of all experimental details, including failed experiments and observations. |

By carefully controlling these methodological aspects, chemists can enhance the reliability and reproducibility of the synthesis of this compound-based meroterpenoids and other complex natural products, thereby facilitating further research into their chemical and biological properties.

Molecular Mechanisms and Structure Activity Relationships of Beta Calacorene

Mechanistic Studies of Biological Activities

Beta-calacorene, a naturally occurring sesquiterpene, has garnered scientific interest for its potential therapeutic properties. Research into its biological activities has focused on understanding the molecular mechanisms that underpin its antimicrobial and anti-inflammatory effects. These investigations have revealed specific interactions with bacterial proteins and cellular structures, as well as the modulation of key inflammatory pathways.

Antimicrobial Mechanisms

The antimicrobial activity of this compound is attributed to its ability to interfere with essential bacterial processes, leading to inhibited growth and, in some cases, cell death. Key mechanisms that have been identified include the inhibition of crucial proteins in Gram-negative bacteria, disruption of the bacterial cell membrane, and interaction with vital enzymes in Gram-positive bacteria.

Recent in silico studies have highlighted the potential of this compound to act as an antibacterial agent against Gram-negative bacteria through the inhibition of the BamA protein. mdpi.com The BamA protein is a critical component of the β-barrel assembly machinery (BAM) complex, which is essential for the proper assembly of outer membrane proteins in Gram-negative bacteria. mdpi.comnih.gov The outer membrane serves as a protective barrier, and its integrity is vital for bacterial survival. frontiersin.org

Molecular docking studies have shown that this compound exhibits a strong binding affinity to the BamA protein. mdpi.com This interaction is thought to disrupt the normal function of the BAM complex, thereby hindering the assembly of outer membrane proteins and compromising the integrity of the outer membrane. mdpi.comfrontiersin.org The disruption of this essential process can ultimately lead to bacterial cell death. The conservation of the BamA protein across various Gram-negative bacterial species suggests that this compound could have broad-spectrum activity. mdpi.com

This compound, as a constituent of certain essential oils, is believed to contribute to the disruption of bacterial cell membrane integrity. researchgate.net This mechanism is not exclusive to this compound but is a recognized mode of action for many terpenoid compounds. researchgate.netmdpi.com The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, which is a lipid bilayer. researchgate.netmdpi.com

This insertion disrupts the membrane's structure and increases its permeability. researchgate.netnih.gov The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions, metabolites, proteins, and nucleic acids (DNA and RNA). researchgate.netresearchgate.net This uncontrolled efflux of cellular contents disrupts vital cellular functions and ultimately results in bacterial cell death. researchgate.netnih.gov

| Organism | Observed Effect of Essential Oil Containing this compound | Reference |

|---|---|---|

| Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity and enhanced permeability, leading to the release of genetic material (RNA and DNA) and proteins. | researchgate.net |